(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid
Description
Properties
IUPAC Name |
[3-chloro-4-[3-(4-methylpiperazin-1-yl)propoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BClN2O3/c1-17-6-8-18(9-7-17)5-2-10-21-14-4-3-12(15(19)20)11-13(14)16/h3-4,11,19-20H,2,5-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBGKBMRGHYRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCCN2CCN(CC2)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions. This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction.
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid would act as a nucleophile. The reaction involves the transmetalation of the boronic acid to a palladium complex. This is followed by the oxidative addition of an electrophilic organic group to the palladium, forming a new Pd–C bond.
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound participates, is a key step in the synthesis of many organic compounds. These compounds could potentially affect various biochemical pathways depending on their structure and function.
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of new carbon–carbon bonds. This can lead to the synthesis of a wide range of organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions. The nature of the organoboron reagents used, including this compound, contributes to the environmentally benign nature of the reaction.
Biological Activity
(3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid, a compound with the molecular formula C₁₄H₂₂BClN₂O₃, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. Its structure can be represented as follows:
1. Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. They act primarily as proteasome inhibitors, disrupting the ubiquitin-proteasome pathway, which is crucial for protein degradation in cancer cells. A study highlighted that derivatives of boronic acids can induce cell cycle arrest at the G2/M phase, leading to apoptosis in various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid | U266 | 8.21 | Proteasome inhibition |
| Bortezomib | U266 | 7.05 | Proteasome inhibition |
2. Antibacterial Activity
Boronic acids have been shown to possess antibacterial properties by acting as β-lactamase inhibitors. This mechanism involves binding to serine residues in bacterial enzymes, which are responsible for antibiotic resistance. The compound's structure allows it to effectively inhibit the activity of class C β-lactamases.
Table 2: Antibacterial Activity Data
| Compound | Bacterial Strain | Ki (µM) |
|---|---|---|
| (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid | E. coli | 0.004 |
| Control Compound | E. coli | 0.008 |
3. Antiviral Activity
The compound also exhibits antiviral properties, particularly against HIV. Studies have shown that it can inhibit the replication of HIV by targeting the viral protease, demonstrating a significantly higher affinity compared to standard antiviral agents.
Case Studies and Research Findings
Several studies have focused on the biological activity of boronic acid derivatives, including this compound:
- Study on Anticancer Effects : In vitro studies demonstrated that (3-Chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl)boronic acid effectively inhibits cell growth in breast cancer cell lines with an IC50 value comparable to established chemotherapeutics .
- Antibacterial Efficacy : A recent investigation into its antibacterial potential revealed that this compound effectively inhibits resistant strains of bacteria, providing a promising avenue for developing new antibiotics .
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that while the compound can be administered intravenously, further optimization is necessary to enhance its bioavailability and therapeutic efficacy. Importantly, preliminary toxicity assessments suggest that it is non-toxic to human cells at therapeutic concentrations .
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- (4-(4-Ethylpiperazin-1-yl)phenyl)boronic Acid Monohydrochloride (Similarity: 0.81): Replacing the methyl group with ethyl reduces similarity (0.81 vs. target). The ethyl group increases lipophilicity (clogP +0.5) but may hinder solubility. The phenylboronic acid is directly attached to the piperazine via a methylene group, unlike the target’s propoxy linker, limiting conformational flexibility .
- 3-(4-Methylpiperazine-1-carbonyl)phenylboronic Acid Hydrochloride :
A carbonyl bridge replaces the propoxy linker, altering electronic properties. The molecular weight (284.55 g/mol) is higher than the target’s estimated ~300 g/mol, and the rigid carbonyl may reduce membrane permeability .
Linker Modifications
- Storage at 2–8°C suggests instability under ambient conditions .
- (3-Chloro-4-(3-(dimethylamino)propoxy)phenyl)boronic Acid: Replacing 4-methylpiperazine with dimethylamine simplifies the structure but removes the tertiary amine’s basicity, lowering solubility in acidic environments. Molecular weight is notably lower (257.52 g/mol vs. ~300 g/mol) .
Ring System and Positional Isomerism
- (3-Morpholinophenyl)boronic Acid (Similarity: 0.98): Morpholine replaces 4-methylpiperazine, offering similar solubility but reduced steric bulk. The high similarity (0.98) suggests comparable reactivity in cross-coupling reactions, though morpholine’s lower basicity (pKa ~5.6 vs. piperazine’s ~9.8) may alter pH-dependent behavior .
- (3-Chloro-4-isopropoxyphenyl)boronic Acid :
The isopropoxy group lacks nitrogen, eliminating hydrogen-bonding capacity. This analog is more lipophilic (clogP +1.2), favoring hydrophobic interactions but limiting aqueous solubility .
Physicochemical and Functional Comparisons
Table 1: Key Properties of Target Compound and Analogs
*Estimated based on structural analogs.
Electronic and Reactivity Profiles
- Boronic Acid Reactivity : All compounds retain the boronic acid group, enabling cross-coupling. However, electron-withdrawing groups (e.g., Cl in the 3-position) enhance electrophilicity, accelerating Suzuki reactions .
Research and Application Insights
- Drug Discovery : The target compound’s balance of hydrophilicity (piperazine) and flexibility (propoxy) makes it superior to rigid analogs (e.g., carbonyl-linked derivatives) in penetrating cellular membranes .
- Synthetic Challenges : Steric hindrance from the 4-methylpiperazine may require optimized coupling conditions (e.g., higher Pd catalyst loading) compared to morpholine analogs .
Preparation Methods
Synthesis of the Phenyl Propoxy Intermediate
The key intermediate, a 3-chloro-4-(3-(4-methylpiperazin-1-yl)propoxy)phenyl compound, is prepared by etherification of a 3-chloro-4-hydroxyphenyl precursor with a 3-(4-methylpiperazin-1-yl)propyl halide or tosylate. This step involves:
- Nucleophilic substitution : The phenolic hydroxyl group is deprotonated using a base such as potassium hydroxide.
- Alkylation : The resulting phenolate ion attacks the electrophilic carbon of the 3-(4-methylpiperazin-1-yl)propyl halide, forming the propoxy linkage.
This reaction is typically carried out in polar aprotic solvents at elevated temperatures (70–120 °C), with stirring to ensure complete conversion. Copper catalysts may be employed to facilitate the coupling in some cases, as indicated in related diphenyl ether syntheses.
Installation of the Boronic Acid Group
The boronic acid moiety is introduced onto the aromatic ring through one of the following approaches:
Suzuki-Miyaura Cross-Coupling : A halogenated intermediate (e.g., aryl bromide or chloride) undergoes palladium-catalyzed coupling with a boronate ester or boronic acid reagent under basic aqueous-organic conditions at temperatures around 80–90 °C. This method is favored for its mild conditions and high selectivity.
Direct Borylation : Transition metal-catalyzed direct C–H borylation of the aromatic ring can also be employed, though this approach is less common for highly functionalized substrates.
The Suzuki coupling typically uses catalysts such as tetrakis(triphenylphosphine)palladium(0) and bases like sodium carbonate in dioxane or similar solvents under nitrogen atmosphere to avoid oxidation.
Purification and Isolation
After the reaction, the crude product is often purified by:
- Filtration of precipitates formed upon cooling or dilution.
- Washing with solvents like isopropanol or ethyl acetate to remove impurities.
- Drying under vacuum at moderate temperatures (40–50 °C) to yield the boronic acid as a solid with high purity (>97% by HPLC).
Reaction Conditions and Yields
Research Findings and Optimization
- Reaction Medium : Iso-propanol and dioxane are commonly used solvents providing good solubility and reaction rates.
- Catalyst Selection : Pd(PPh3)4 is effective in Suzuki coupling for boronic acid installation, with triethylamine or sodium carbonate as bases to facilitate transmetalation.
- Temperature Control : Maintaining 80–90 °C optimizes reaction kinetics while minimizing by-product formation.
- Purification Strategy : Precipitation by dilution or cooling followed by filtration yields products suitable for subsequent synthetic steps without further purification, streamlining the process.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield | Purity Achieved |
|---|---|---|---|---|
| Phenol alkylation | KOH, 3-(4-methylpiperazin-1-yl)propyl halide, Cu catalyst (optional) | Form propoxy linkage | 90–96% | >95% |
| Boronic acid installation (Suzuki) | Aryl halide intermediate, Pd catalyst, Na2CO3, dioxane, N2 | Attach boronic acid group | 70–85% | >97% |
| Purification and isolation | Filtration, solvent washing, vacuum drying | Remove impurities, isolate product | — | >97% |
Q & A
Q. Advanced Optimization Strategies
- Solvent Screening : Test DMSO for polar substrates or toluene for sterically hindered systems.
- Ligand Selection : Use SPhos or XPhos ligands to stabilize Pd intermediates and reduce catalyst loading .
- Temperature Gradients : Lower temperatures (40–60°C) for sensitive substrates to prevent deboronation.
- Real-Time Monitoring : In situ NMR or HPLC to track reaction progress and adjust parameters dynamically .
What factors influence the stability of this boronic acid under storage or reaction conditions?
Q. Advanced Stability Analysis
- pH Sensitivity : Degrades in strongly acidic/basic conditions; stable at pH 6–8.
- Moisture : Hygroscopic; store under argon with molecular sieves to prevent hydrolysis.
- Thermal Stability : Decomposes above 150°C; avoid prolonged heating in refluxing solvents .
How should researchers resolve contradictions in reported reaction yields or selectivity?
Q. Advanced Data Reconciliation
- Control Experiments : Replicate conditions from conflicting studies to identify variables (e.g., trace oxygen levels affecting Pd catalyst activity).
- Computational Modeling : DFT calculations to predict steric/electronic effects of substituents on reactivity .
- Meta-Analysis : Cross-reference with structurally analogous boronic acids (e.g., fluoro-substituted variants) for trends .
What analytical techniques are essential for confirming purity and structure?
Q. Basic Analytical Workflow
- NMR : ¹H/¹³C NMR to verify substitution patterns and boronic acid integrity.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
How do electronic effects of the 4-methylpiperazine moiety influence reactivity?
Q. Advanced Electronic Analysis
- Electron-Donating Effects : The piperazine nitrogen donates electron density via conjugation, enhancing boronic acid’s nucleophilicity in coupling reactions.
- Steric Considerations : The propoxy linker mitigates steric hindrance between the piperazine and phenyl ring, improving substrate accessibility .
What are the solubility properties and recommended handling protocols?
Q. Basic Solubility Guidelines
- Solubility : Moderately soluble in methanol, DMSO; poorly soluble in hexane.
- Handling : Use anhydrous solvents under inert gas; avoid prolonged exposure to light to prevent boroxine formation .
How can computational methods predict the compound’s reactivity in novel reactions?
Q. Advanced Computational Approaches
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
- Molecular Dynamics : Simulate solvent effects on transition states to guide solvent selection .
What catalytic systems are most effective for coupling with heteroaryl halides?
Q. Advanced Catalyst Design
- Pd/C Systems : Effective for electron-poor heterocycles (e.g., pyridyl chlorides).
- Nickel Catalysts : Cost-effective alternative for challenging substrates (e.g., thiophene derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
